Motesanib metabolite M3

Description

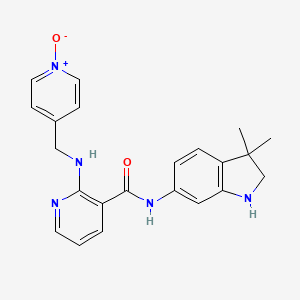

Structure

2D Structure

3D Structure

Properties

CAS No. |

1026278-72-7 |

|---|---|

Molecular Formula |

C22H23N5O2 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H23N5O2/c1-22(2)14-25-19-12-16(5-6-18(19)22)26-21(28)17-4-3-9-23-20(17)24-13-15-7-10-27(29)11-8-15/h3-12,25H,13-14H2,1-2H3,(H,23,24)(H,26,28) |

InChI Key |

ASLJCBAIAYCPAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-])C |

Origin of Product |

United States |

Biotransformation Pathways of Motesanib Yielding Metabolite M3

Primary Metabolic Pathways of Motesanib

The metabolism of Motesanib is a complex process involving both oxidative and conjugative pathways. These pathways work to modify the chemical structure of Motesanib, facilitating its excretion from the body. msdmanuals.com

Oxidative Biotransformation Mechanisms

The initial phase of Motesanib metabolism is dominated by oxidative reactions, which introduce or expose functional groups on the parent molecule. msdmanuals.com In vitro studies using human and preclinical species' liver microsomes and hepatocytes have identified several oxidative metabolites. nih.gov

The primary enzyme responsible for the oxidative biotransformation of Motesanib is Cytochrome P450 (CYP) 3A4. nih.govresearchgate.net This enzyme plays a major role in the metabolism of a wide range of drugs. pharmacologyeducation.org While CYP3A4 is the principal contributor, minor roles are also played by the CYP2D6 and CYP1A isozymes in the oxidative metabolism of Motesanib. nih.govresearchgate.net These enzymatic reactions result in the formation of various oxidized products of the Motesanib molecule.

Conjugative Biotransformation Mechanisms

Following oxidative modifications, Motesanib and its oxidative metabolites can undergo phase II conjugative reactions. msdmanuals.com These reactions involve the addition of endogenous molecules to the drug or its metabolites, which generally increases their water solubility and facilitates their elimination. msdmanuals.com

In hepatocyte incubations, both oxidative and conjugative pathways have been observed across all species studied. nih.gov A dominant conjugative pathway for Motesanib is N-glucuronidation of the indoline (B122111) nitrogen. nih.gov This process is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 1A4 isozyme, with a smaller contribution from UGT1A1. nih.gov

In addition to the common N-glucuronide, three less conventional phase II conjugates of the indoline nitrogen have been detected in hepatocytes and microsomes. These include an N-carbamoyl glucuronide, an N-glucose conjugate, and an N-linked beta-N-acetylglucosamine conjugate. nih.gov The N-glucuronide metabolite is the most frequently observed phase II conjugate in the liver microsomes of all species examined. nih.gov

Formation of Motesanib Metabolite M3

The formation of the specific metabolite M3 is a result of the broader metabolic processes that Motesanib undergoes. While detailed information specifically on the formation pathway of M3 is limited in the provided search results, the general principles of drug metabolism provide a framework for its generation.

Proposed Pathways Leading to this compound

Based on the established metabolic pathways of similar compounds, the formation of this compound is likely a result of oxidative metabolism. For instance, in the metabolism of other kinase inhibitors, metabolites designated as "M3" are often products of oxidation. csfarmacie.cznih.govnih.gov In the case of pamiparib, a dehydrogenated oxidative product (M3) was the most abundant metabolite. nih.gov Similarly, for fruquintinib, a series of M3 metabolites were identified as major oxidative products. csfarmacie.cz Therefore, it is proposed that this compound is formed through an oxidative biotransformation of the parent Motesanib molecule.

Identification of Precursor Compounds for this compound

The direct precursor to this compound is the parent compound, Motesanib itself. semmelweis.hu The metabolic transformation, likely an oxidative reaction, acts upon the Motesanib structure to produce the M3 metabolite.

Enzymatic Systems Involved in Motesanib Metabolite M3 Formation

Role of Cytochrome P450 Enzymes in Motesanib Biotransformation

The initial and rate-limiting step in the metabolism of many xenobiotics, including Motesanib, is oxidative biotransformation, which is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are responsible for introducing or exposing functional groups on the parent molecule, thereby preparing it for subsequent conjugation reactions or direct elimination. nih.gov In vitro studies utilizing human liver microsomes and recombinant P450 enzymes have been instrumental in identifying the specific isoforms responsible for Motesanib's oxidative metabolism.

Research has unequivocally identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Motesanib. nih.gov CYP3A4 is one of the most abundant P450 enzymes in the human liver and is involved in the metabolism of a vast number of clinically used drugs. nih.govmdpi.com Its significant role in Motesanib's biotransformation underscores its importance in the formation of oxidative metabolites, such as M3. Studies have shown that the formation of Motesanib's primary oxidized metabolites is highly correlated with CYP3A4 activity. nih.govnih.gov

| Enzyme Family | Isoform | Role in Motesanib Oxidative Biotransformation |

| Cytochrome P450 | CYP3A4 | Major contributor |

| Cytochrome P450 | CYP2D6 | Minor contributor |

| Cytochrome P450 | CYP1A | Minor contributor |

Role of UDP-Glucuronosyltransferases (UGTs) in Motesanib Conjugation

Following Phase I oxidation, Motesanib and its metabolites can undergo Phase II conjugation reactions, which involve the addition of endogenous polar molecules to increase water solubility and facilitate excretion. nih.govnih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II metabolic pathway. nih.gov For Motesanib, N-glucuronidation of the indoline (B122111) ring has been identified as a dominant conjugation pathway. nih.gov

Incubations with recombinant human UGTs have pinpointed specific isoforms responsible for Motesanib's glucuronidation. UGT1A4 has been identified as the major UGT isozyme that catalyzes the N-glucuronidation of the parent Motesanib molecule. nih.gov A minor contribution to this process is also made by UGT1A1. nih.gov The activity of these enzymes is crucial for the clearance of Motesanib.

| Enzyme Family | Isoform | Role in Motesanib N-Glucuronidation |

| UDP-Glucuronosyltransferases | UGT1A4 | Major contributor |

| UDP-Glucuronosyltransferases | UGT1A1 | Minor contributor |

While the role of UGTs in the conjugation of the parent Motesanib compound is established, their specific involvement in the further metabolism of the M3 metabolite via conjugation is an area requiring more detailed exploration. Phase I metabolites, like M3, often serve as substrates for Phase II enzymes. Therefore, it is plausible that M3 undergoes glucuronidation catalyzed by UGT isoforms. However, specific studies detailing the conjugation of the M3 metabolite are not extensively covered in the available literature.

Other Enzyme Systems Implicated in Motesanib Metabolite M3 Generation

Based on current in vitro findings, the generation of oxidative metabolites of Motesanib, which includes the M3 metabolite, is primarily attributed to the action of the Cytochrome P450 enzyme system. nih.gov While other novel Phase II conjugates of Motesanib have been detected, such as N-carbamoyl glucuronide, N-glucose, and N-linked beta-N-acetylglucosamine, these represent conjugation pathways rather than systems involved in the initial oxidative formation of metabolites like M3. nih.gov The formation of M3 is an oxidative event, pointing to CYPs as the key enzymatic system in its generation.

In Vitro Enzyme Kinetics and Substrate Specificity for this compound Formation

Detailed research findings and data on the in vitro enzyme kinetics for the formation of this compound are not available in the public domain.

Preclinical Disposition and Pharmacokinetics of Motesanib Metabolite M3

In Vitro Metabolic Stability of Motesanib and Formation of its Metabolites

The metabolic stability of Motesanib has been investigated in in vitro systems to understand its biotransformation and the formation of its various metabolites. These studies are crucial in predicting the in vivo clearance of the drug.

Assessment in Liver Microsomes

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, have been utilized to study the phase I metabolism of Motesanib. In these systems, Motesanib undergoes oxidative biotransformation, leading to the formation of several oxidative metabolites nih.gov. The primary cytochrome P450 (CYP) isozyme responsible for this transformation is CYP3A4, with minor contributions from CYP2D6 and CYP1A isozymes nih.gov.

Assessment in Hepatocytes

Hepatocytes, which contain a full complement of both phase I and phase II metabolic enzymes, provide a more comprehensive picture of a drug's metabolism. In hepatocyte incubations, both oxidative and conjugative metabolic pathways have been observed for Motesanib across all species examined nih.gov. A dominant pathway in this system is the N-glucuronidation of the indoline (B122111) moiety nih.gov.

Comparative In Vitro Metabolic Profiles of Motesanib Across Preclinical Species

Understanding the similarities and differences in drug metabolism across various preclinical species and humans is essential for the extrapolation of animal data to clinical scenarios.

Species Homology in Motesanib Metabolite Formation

In vitro metabolic studies have revealed that the metabolic profiles of Motesanib are qualitatively similar between human and the preclinical species tested nih.gov. Importantly, all metabolites that have been identified in human in vitro systems were also detected in the other species examined, suggesting a good correlation for metabolic pathways across species nih.gov.

Qualitative and Quantitative Profiling of Motesanib Metabolites Across Preclinical Models

Qualitative analysis has shown the presence of several oxidative metabolites in in vitro incubations of Motesanib with liver microsomes and hepatocytes from different preclinical species nih.gov. In addition to oxidative metabolites, various phase II conjugates have been identified. The most frequently observed phase II conjugate across all species in liver microsomes was an N-glucuronide metabolite nih.gov. Interestingly, an N-acetylglucosamine conjugate was uniquely observed in monkey liver microsomes nih.gov.

Table 1: In Vitro Metabolic Profile of Motesanib Across Species

| Species | Major Metabolic Pathways | Key Metabolites Identified in vitro |

| Human | Oxidation, N-glucuronidation | Oxidative metabolites, Indoline N-glucuronide |

| Monkey | Oxidation, N-glucuronidation, N-acetylglucosamination | Oxidative metabolites, Indoline N-glucuronide, N-acetylglucosamine conjugate |

| Rat | Oxidation, N-glucuronidation | Oxidative metabolites, Indoline N-glucuronide |

| Dog | Oxidation, N-glucuronidation | Oxidative metabolites, Indoline N-glucuronide |

This table is a representation of the general findings from in vitro metabolic studies. The specific quantitative distribution of each metabolite may vary.

Preclinical Pharmacokinetic Assessment of Motesanib Metabolite Exposure

Table 2: Summary of Preclinical In Vitro Metabolism of Motesanib

| Parameter | Finding | Reference |

| Primary Metabolic Enzymes | CYP3A4 (major), CYP2D6 (minor), CYP1A (minor) | nih.gov |

| Major Metabolic Pathways | Oxidation, Indoline N-glucuronidation | nih.gov |

| Cross-species Comparison | Metabolic profiles are qualitatively similar between human and preclinical species. | nih.gov |

| Identified Metabolites | Several oxidative metabolites and phase II conjugates (e.g., N-glucuronide, N-acetylglucosamine). | nih.gov |

Absorption and Distribution Characteristics in Preclinical Models

Specific studies detailing the absorption and distribution of motesanib metabolite M3 following direct administration in preclinical models have not been identified in the available scientific literature. However, insights into its likely distribution can be drawn from in vitro metabolism studies of the parent drug, motesanib.

In vitro studies using liver microsomes and hepatocytes from various preclinical species, including rats, have shown that motesanib is converted to several oxidative metabolites. nih.gov The formation of M3, therefore, occurs systemically following the absorption and distribution of motesanib. The subsequent distribution of the formed M3 metabolite would be governed by its physicochemical properties, such as its polarity, size, and plasma protein binding capacity. Generally, metabolites are more polar than the parent drug, which may influence their ability to cross biological membranes and distribute into tissues.

Comprehensive in vivo studies that specifically quantify the tissue distribution of the M3 metabolite in preclinical models are not described in the reviewed literature. Such studies would typically involve the administration of radiolabeled M3 or highly sensitive analytical methods to measure its concentration in various tissues, providing key parameters like the volume of distribution.

Elimination Pathways in Preclinical Models

The primary route of biotransformation for motesanib involves cytochrome P450 (CYP) enzymes, leading to the formation of oxidative metabolites, including M3. nih.gov Following its formation, M3 can undergo further metabolism or be eliminated from the body. The specific enzymes responsible for the elimination of M3 have not been detailed in the available research.

Analytical Methodologies for Motesanib Metabolite M3 Characterization and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry is a cornerstone in the identification and characterization of drug metabolites. Its high sensitivity and specificity allow for the detection and structural elucidation of metabolites even at low concentrations in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS is a powerful technique for identifying drug metabolites. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is instrumental in separating metabolites from the parent drug and other endogenous compounds before they are introduced into the mass spectrometer for identification.

High-Resolution Mass Spectrometry for Accurate Mass Measurement and Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. This information, combined with fragmentation data, allows for the confident structural elucidation of unknown metabolites.

Mass Spectral Fragmentation Pattern Analysis

The analysis of fragmentation patterns generated in a mass spectrometer provides valuable information about the chemical structure of a molecule. By examining the fragments of a parent ion, researchers can deduce the structure of the original metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural characterization of molecules, including drug metabolites.

Application for Definitive Structural Characterization

NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure. nih.gov For novel metabolites, NMR is often the gold standard for structural confirmation.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating individual metabolites from complex mixtures before their analysis by mass spectrometry or NMR. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are routinely used in metabolism studies.

Ultra-High Performance Liquid Chromatography (UPLC) Method Development

The development of a robust analytical method is the foundation for accurate quantification of drug metabolites. Ultra-High Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), is a preferred technique due to its high resolution, sensitivity, and speed. While specific methods for Motesanib metabolite M3 are not extensively detailed in public literature, the development would logically be adapted from the established methods for the parent compound, Motesanib.

A UPLC-MS/MS method for Motesanib has been established for quantification in rat plasma, which serves as a template for M3. nih.gov The key components of this method development involve selecting an appropriate stationary phase, mobile phase, and detector settings to achieve optimal separation and detection.

The chromatographic separation is typically performed on a reverse-phase column, such as an Acquity UPLC BEH C18 column. nih.gov This type of column provides excellent retention and separation for a wide range of small molecules, including Motesanib and its metabolites. The small particle size (e.g., 1.7 µm) of UPLC columns allows for higher efficiency and resolution compared to traditional HPLC. nih.gov

The mobile phase composition is critical for achieving the desired separation. A common approach involves a gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) acetate). nih.gov The modifier helps to improve peak shape and ionization efficiency in the mass spectrometer.

Detection is typically achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov For this compound, specific MRM transitions would need to be determined by infusing the metabolite standard into the mass spectrometer.

Table 1: Exemplar UPLC-MS/MS Conditions Based on Motesanib Analysis

| Parameter | Condition |

| Analytical Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: Acetonitrile with 0.1% Formic AcidB: Ammonium Acetate nih.gov |

| Ratio | 90:10 (v/v) nih.gov |

| Flow Rate | 0.25 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor → Product Ion | To be determined specifically for this compound |

Optimization of Chromatographic Conditions for this compound Separation

Optimization of the chromatographic method is crucial to ensure that this compound is adequately separated from the parent drug, other metabolites, and endogenous components in the biological matrix. This ensures the selectivity and accuracy of the assay.

The optimization process involves systematically adjusting various parameters:

Mobile Phase Composition: The ratio of organic to aqueous phase is adjusted to control the retention time of M3. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with different polarities within a reasonable run time.

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The optimal pH is chosen to ensure the analyte is in a single ionic form.

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40°C) can decrease viscosity, improve peak efficiency, and ensure reproducible retention times.

Flow Rate: The flow rate is optimized to achieve a balance between analysis time and separation efficiency. nih.gov

The goal of optimization is to achieve a symmetric peak shape for M3, a reproducible retention time, and sufficient resolution from potentially interfering substances.

Radiometric Labeling and Detection in Metabolite Studies (e.g., using [14C]-Motesanib)

Radiolabeling studies are the gold standard for defining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug entity. The use of [14C]-Motesanib allows for the tracking of all drug-related material, including the parent drug and all its metabolites, regardless of their chemical structure. nih.gov

In these studies, a single dose of [14C]-Motesanib is administered, and biological samples (plasma, urine, and feces) are collected over time. mdpi.comnih.gov The total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.

To identify and quantify individual metabolites like M3, the samples are subjected to chromatographic separation, typically using HPLC. The eluent from the HPLC column is passed through a radioactivity detector, which generates a radiochromatogram showing peaks corresponding to the parent drug and its various metabolites. nih.gov

By comparing the radiochromatograms with chromatograms from non-radiolabeled studies analyzed by mass spectrometry, the peaks can be identified. The amount of radioactivity associated with the M3 peak relative to the total radioactivity in the sample allows for the quantification of this metabolite as a percentage of the total drug-related material. nih.gov In vitro studies using liver microsomes and hepatocytes from various species, including humans, incubated with [14C]-Motesanib have been used to characterize metabolic pathways. These studies have identified several oxidative metabolites, with Cytochrome P450 3A4 being the primary enzyme involved in the biotransformation of Motesanib. nih.gov

Development and Validation of Bioanalytical Methods for this compound

Once a suitable UPLC-MS/MS method has been developed for this compound, it must be fully validated to ensure its reliability for quantifying the metabolite in biological samples from preclinical or clinical studies. nih.gov The validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govwum.edu.pl

The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of bias and should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). nih.govnih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). nih.govnih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. The curve should have a correlation coefficient (r²) of ≥0.99. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). nih.gov

Table 2: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | General Acceptance Criteria |

| Accuracy | Closeness of determined value to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ). nih.govnih.gov |

| Precision | Agreement between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). nih.govnih.gov |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r or r²) ≥0.99. nih.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks <20% of LLOQ. |

| LLOQ | Lowest quantifiable concentration. | Analyte response is at least 5-10 times the blank response; accuracy and precision criteria are met. nih.gov |

| Stability | Analyte stability under various conditions. | Concentration change within ±15% of the nominal concentration. nih.gov |

Preclinical Pharmacological and Biological Significance of Motesanib Metabolite M3

In Vitro Assessment of Receptor Binding and Enzyme Inhibition by Motesanib Metabolite M3

Information regarding the specific in vitro receptor binding profile and enzyme inhibition properties of the this compound is not available in the public domain. Preclinical studies on the parent compound, Motesanib, have extensively characterized its binding to and inhibition of various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (Kit). However, similar detailed investigations specifically isolating and characterizing the M3 metabolite's activity against a panel of receptors and enzymes have not been reported in the available scientific literature.

Preclinical Drug-Drug Interaction Potential Mediated by this compound

Specific preclinical studies to evaluate the drug-drug interaction potential mediated by the this compound have not been reported. The parent compound, Motesanib, is primarily metabolized by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2D6 and CYP1A isozymes. While this indicates the potential for interactions with inhibitors or inducers of these enzymes, the specific role of the M3 metabolite in mediating such interactions has not been investigated.

Enzyme Induction or Inhibition Profile

There is no publicly available data on the enzyme induction or inhibition profile of this compound. Studies to determine whether M3 can induce or inhibit key drug-metabolizing enzymes, such as cytochrome P450 isoforms, have not been described in the scientific literature.

Impact on Concomitant Drug Metabolism

Without information on its enzyme induction or inhibition profile, the potential impact of this compound on the metabolism of co-administered drugs cannot be determined.

In Silico Prediction of this compound Formation and Metabolic Sites

In silico—or computer-based—methods provide a rapid, cost-effective, and efficient means to predict the metabolic fate of drug candidates. nih.gov These tools are instrumental in the early stages of drug development for identifying potential metabolites like M3 and the specific sites on the parent molecule (Motesanib) where metabolic reactions are likely to occur.

The prediction of drug metabolism has been significantly enhanced by the application of machine learning and chemoinformatics. nih.govmdpi.com These disciplines use computational algorithms to identify patterns in large datasets of chemical structures and their known metabolic transformations. nih.govnih.gov For Motesanib, these tools can predict the formation of metabolite M3 by analyzing its structure and comparing it to databases of known drug metabolism reactions.

Several types of in silico tools are available for metabolite prediction, broadly categorized as rule-based systems and machine learning models. nih.gov

Rule-based systems employ a predefined set of biotransformation rules derived from expert knowledge of common metabolic reactions (e.g., oxidation, hydrolysis, conjugation). nih.gov Software like SyGMa (Systematic Generation of potential Metabolites) uses this approach to predict a wide range of Phase I and Phase II metabolites. nih.govresearchgate.net

Machine learning models learn from existing data to predict metabolic outcomes without relying on explicit rules. These models can identify novel metabolic pathways that may not be covered by predefined rules. Tools like BioTransformer combine quantitative structure-activity relationship (QSAR) models with reaction rules to predict metabolites and identify the enzymes involved. nih.gov

These computational tools can effectively model quantitative structure-activity relationships (QSAR) to predict how chemical modifications influence biological behavior, including metabolism. nih.gov

| Tool Category | Prediction Methodology | Application to this compound |

|---|---|---|

| Rule-Based Systems (e.g., SyGMa) | Applies a library of known metabolic transformation rules to the parent drug structure. nih.gov | Predicts M3 formation if the transformation from Motesanib follows a known metabolic pathway (e.g., dealkylation, hydroxylation). |

| Machine Learning/Hybrid Models (e.g., BioTransformer) | Uses algorithms trained on known drug metabolism data and may incorporate reaction rules. nih.gov | Identifies the likely site of metabolism on the Motesanib structure and predicts M3 as a probable metabolite, potentially identifying the specific CYP450 enzyme involved. |

| Deep Language Models (e.g., MetaPredictor) | Treats metabolite prediction as a sequence translation problem, converting the chemical representation (SMILES) of the parent drug to that of a metabolite. nih.gov | Generates the structure of M3 from the structure of Motesanib based on learned patterns of metabolic transformation. |

To understand how Motesanib is converted to metabolite M3, it is crucial to model the interaction between the drug (substrate) and the metabolizing enzyme (e.g., Cytochrome P450). Computational modeling techniques simulate these interactions at an atomic level, providing insights into the mechanism of metabolism. Computer simulations have become indispensable for studying enzyme mechanisms, allowing for the characterization of reaction pathways and transition states. diva-portal.org

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of Motesanib when it binds to the active site of a metabolizing enzyme. This helps identify which parts of the Motesanib molecule are most accessible for metabolic attack, leading to the formation of M3. ijpsr.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the enzyme-substrate complex over time. researchgate.net This provides a dynamic view of how Motesanib fits and moves within the enzyme's active site, revealing the conformational changes required for the metabolic reaction to occur. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a highly detailed analysis of the chemical reaction itself. The reactive part of the system (the Motesanib molecule and the enzyme's active site) is modeled using quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This approach can elucidate the electronic rearrangements that occur as Motesanib is transformed into M3.

| Modeling Technique | Principle | Insight into M3 Formation |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a substrate (Motesanib) within an enzyme's active site. ijpsr.com | Identifies the most likely site on Motesanib for metabolism and whether it can bind effectively to the enzyme responsible for creating M3. |

| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules over time to observe the dynamics of the enzyme-substrate complex. researchgate.net | Reveals the stability of the Motesanib-enzyme interaction and the conformational changes needed to facilitate the conversion to M3. |

| QM/MM | Combines high-accuracy quantum mechanics for the reaction site with efficient molecular mechanics for the surrounding protein. | Provides a detailed mechanism of the bond-breaking and bond-forming events during the transformation of Motesanib into M3. |

Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound Extrapolation

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within the body. mdpi.com These models integrate physiological information with the physicochemical properties of the drug to simulate concentration-time profiles in various organs and in plasma. mdpi.comnih.gov PBPK modeling is a powerful tool for extrapolating the pharmacokinetic behavior of Motesanib and M3 from preclinical data to humans.

The strength of PBPK models lies in their "bottom-up" approach, where the model is constructed using data from in vitro and preclinical experiments. amegroups.orgnih.gov The successful application of PBPK models is highly dependent on the quality of the in vitro input data. taylorfrancis.com

Key data inputs for building a PBPK model for Motesanib and its metabolite M3 include:

Drug-Specific Parameters: These are derived from in vitro assays and include data on solubility, permeability, plasma protein binding, and metabolic stability. taylorfrancis.comnuvisan.com For M3, this would involve determining its rate of formation from Motesanib in human liver microsomes.

System-Specific Parameters: This includes physiological data such as organ volumes, blood flow rates, and the expression levels of relevant drug-metabolizing enzymes and transporters in different tissues. taylorfrancis.com

Preclinical In Vivo Data: Pharmacokinetic data from animal studies can be used to refine and validate the initial PBPK model, a process sometimes referred to as the "middle-out" approach. nih.gov

This integration of diverse data sources allows for a mechanistic understanding of the drug's behavior, enabling predictions for unstudied scenarios. nih.govmdpi.com

| Data Type | Specific Examples | Role in Motesanib/M3 PBPK Model |

|---|---|---|

| Physicochemical | LogP, pKa, Solubility | Inform predictions of absorption and distribution. |

| In Vitro ADME | Microsomal clearance, CYP reaction phenotyping, permeability (e.g., Caco-2) | Define the rates of metabolism (Motesanib to M3) and transport. amegroups.org |

| System Physiology | Tissue blood flows, tissue volumes, enzyme abundance | Provide the physiological context for drug and metabolite disposition. taylorfrancis.com |

| Preclinical PK | Plasma concentration-time profiles of Motesanib and M3 in animal models | Used to verify and refine the model's predictive performance. nih.gov |

Once a PBPK model for Motesanib and M3 is developed and verified, it can be used to simulate their disposition in preclinical species. These simulations can predict the concentration-time profiles of both the parent drug and the metabolite in plasma as well as in specific tissues that may be inaccessible to direct sampling. nih.govnih.gov

The applications of these simulations include:

Predicting Metabolite Exposure: The model can estimate key pharmacokinetic parameters for M3, such as peak concentration (Cmax) and area under the curve (AUC), in various tissues.

Understanding Metabolic Pathways: By simulating the dynamics of both Motesanib and M3, researchers can better understand the contribution of different organs (like the liver and gut) to the formation and elimination of the metabolite. mdpi.com

Investigating Complex Interactions: PBPK models are particularly useful for evaluating complex drug-drug interactions, especially when the parent drug or metabolite can inhibit or induce its own metabolizing enzymes. researchgate.net

These simulations are crucial for translating preclinical findings to clinical scenarios, helping to anticipate the pharmacokinetic behavior of Motesanib and M3 in humans.

| Simulation Output | Description | Relevance for this compound |

|---|---|---|

| Plasma Concentration-Time Profile | A graph showing the simulated concentration of M3 in the blood over time. | Predicts systemic exposure to the metabolite. |

| Tissue Concentration-Time Profile | Simulated concentration of M3 in specific organs (e.g., liver, kidney). mdpi.com | Helps assess potential for tissue-specific activity or toxicity. |

| Fraction Metabolized (fm) | The proportion of Motesanib clearance that occurs via conversion to M3. | Quantifies the importance of the M3 formation pathway. |

| Metabolite-to-Parent Ratio | The ratio of the AUC of M3 to the AUC of Motesanib. | Indicates the relative abundance of the metabolite compared to the parent drug. |

Metabolomics Profiling in the Context of Motesanib Biotransformation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov In the context of pharmacology, it provides a comprehensive "snapshot" of the metabolic state of a biological system and how it changes in response to a drug. mdpi.com By profiling the metabolome after the administration of Motesanib, researchers can gain a holistic view of its biotransformation, including the formation of M3 and other related metabolic products. nih.gov

Metabolomics studies typically use advanced analytical techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can detect and quantify a wide array of metabolites simultaneously.

When applied to Motesanib research, metabolomics can:

Identify a Full Spectrum of Metabolites: An untargeted metabolomics approach can identify not only the expected metabolite M3 but also novel or unexpected metabolites of Motesanib.

Elucidate Metabolic Pathways: By observing which endogenous metabolites increase or decrease after Motesanib administration, researchers can understand the broader impact of the drug on cellular metabolic pathways.

Discover Biomarkers: The metabolic profile, or "fingerprint," associated with Motesanib treatment can reveal biomarkers related to the drug's efficacy or toxicity. nih.gov

This systems-level view complements the more targeted approaches of in silico prediction and PBPK modeling, providing a comprehensive understanding of the biotransformation and physiological effects of Motesanib.

| Analytical Technique | Principle | Application in Motesanib Metabolomics |

|---|---|---|

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates molecules based on their physicochemical properties, followed by mass-based detection and identification. | Highly sensitive method for detecting and quantifying Motesanib, M3, and other polar and non-polar metabolites in biological fluids. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile and semi-volatile compounds before mass analysis. | Useful for identifying specific classes of smaller metabolites that are affected by Motesanib biotransformation. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Provides a non-destructive, highly reproducible profile of the most abundant metabolites, helping to elucidate the structure of unknown metabolites. |

Future Research Directions and Unanswered Questions for Motesanib Metabolite M3

Elucidating Complete Metabolic Fate and Minor Pathways of Motesanib Metabolite M3

A primary unanswered question is the complete metabolic profile of Motesanib, including the full characterization of all metabolites, including M3, and their pathways of formation. Initial studies have identified cytochrome P450 (CYP) 3A4 as the major enzyme in the oxidative biotransformation of Motesanib, with minor roles for CYP2D6 and CYP1A isozymes nih.gov. However, the specific contribution of these and other enzymes to the formation of M3, and its subsequent metabolic fate, remains to be fully elucidated.

Future research should focus on in-depth in vitro and in vivo studies to map the complete metabolic pathways involving M3. This would include investigations into whether M3 is a primary, secondary, or tertiary metabolite and identifying any of its own subsequent metabolites. Understanding the minor pathways is also crucial, as they could become significant in specific patient populations or in the context of drug-drug interactions.

Illustrative Data Table for Future In Vitro Metabolism Studies of this compound

| In Vitro System | Potential Findings for M3 |

| Human Liver Microsomes | Identification of CYP and UGT enzymes involved in M3 formation and further metabolism. |

| Recombinant Human CYPs | Pinpointing the specific CYP enzymes (e.g., CYP3A4, CYP2D6) responsible for M3 formation. |

| Human Hepatocytes | Characterization of both Phase I and Phase II metabolites of M3 in a more physiologically relevant system. |

Application of Emerging Analytical Technologies for Enhanced this compound Detection

The detection and characterization of drug metabolites are heavily reliant on the sophistication of analytical technologies. While traditional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standard, emerging technologies offer the potential for more sensitive and comprehensive analysis of this compound nih.gov.

Future research should leverage high-resolution mass spectrometry (HRMS) for more precise mass measurements, aiding in the identification of unknown metabolites of M3. Ion mobility mass spectrometry could provide an additional dimension of separation, helping to distinguish M3 from isomeric metabolites. Furthermore, advanced NMR techniques could provide detailed structural information, which is critical for the definitive identification of the metabolite.

Advanced In Vitro and Ex Vivo Models for this compound Biotransformation Studies

Standard in vitro models such as liver microsomes and hepatocytes have been used to study Motesanib metabolism nih.gov. However, these models have limitations in fully replicating the complexity of human physiology. Advanced in vitro and ex vivo models can provide a more accurate prediction of the in vivo biotransformation of Motesanib to M3.

Future studies should employ models such as 3D liver spheroids or organ-on-a-chip technology to better mimic the liver microenvironment. These models can provide more physiologically relevant information on the formation, metabolism, and potential hepatotoxicity of M3. Ex vivo perfused organ systems could also be utilized to study the metabolism of Motesanib and the formation of M3 in a whole-organ context.

Leveraging Artificial Intelligence and Big Data for Predictive Metabolite Research

Artificial intelligence (AI) and machine learning are emerging as powerful tools in predicting drug metabolism and potential toxicities. For this compound, AI could be leveraged to predict its formation, metabolic pathways, and potential off-target effects.

Future research in this area would involve developing in silico models trained on large datasets of drug metabolism to predict the likelihood of M3 formation through various enzymatic pathways. AI algorithms could also analyze complex metabolomics data from preclinical and clinical studies to identify correlations between M3 levels and clinical outcomes. This predictive approach can help to prioritize experimental studies and provide insights into the potential clinical relevance of M3.

Strategies for Addressing Inter-Individual Variability in this compound Formation

The formation of drug metabolites can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes, age, sex, disease state, and concomitant medications. Understanding the sources of inter-individual variability in the formation of this compound is crucial for personalized medicine.

Future research should focus on pharmacogenomic studies to identify genetic variants in CYP enzymes (such as CYP3A4, CYP2D6) and UGTs that may influence the formation of M3. Population pharmacokinetic (PopPK) modeling, which has been applied to Motesanib and its active metabolite M4, could be extended to include M3 to quantify the impact of various patient characteristics on its exposure certara.com.

Illustrative Data Table for Factors Potentially Influencing this compound Variability

| Factor | Potential Impact on M3 Formation | Research Approach |

| Genetic Polymorphisms | Altered enzyme activity leading to higher or lower M3 levels. | Genotyping of patients for key metabolizing enzymes. |

| Co-medications | Inhibition or induction of enzymes involved in M3 formation. | Drug-drug interaction studies. |

| Hepatic Impairment | Reduced metabolic capacity leading to altered M3 exposure. | Pharmacokinetic studies in patients with liver disease. |

| Age and Sex | Differences in enzyme expression and activity. | Population pharmacokinetic analysis. |

Research Implications of Evolving Regulatory Guidelines (e.g., ICH M3(R2)) for Metabolite Evaluation

Regulatory guidelines, such as the International Council for Harmonisation (ICH) M3(R2), provide a framework for the nonclinical safety assessment of drug metabolites. These guidelines recommend that metabolites present at concentrations greater than 10% of the total drug-related exposure in humans and at significantly higher levels than in preclinical safety species should be evaluated for their toxicological potential.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Motesanib metabolite M3 in biological samples?

- Methodological Answer :

- Sample Preparation : Use protocols optimized for small-molecule extraction, such as protein precipitation with methanol/acetonitrile or solid-phase extraction (SPE) to minimize matrix interference .

- Detection : Employ liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with multiple reaction monitoring (MRM) for high sensitivity. For structural elucidation, high-resolution NMR (e.g., 1D/2D experiments) can identify positional isotopomers and confirm metabolite identity .

- Quantification : Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and instrument variability. Calibration curves should span expected physiological concentrations .

Q. How should experimental designs be structured to study M3’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- Study Design : Use longitudinal sampling in preclinical models (e.g., rodents, non-human primates) to capture time-dependent metabolite formation and clearance. Include control groups for baseline comparisons .

- Variables : Measure parent drug (Motesanib) and M3 levels in plasma/tissue alongside PD markers (e.g., kinase inhibition assays). Account for interspecies metabolic differences when extrapolating to humans .

- Statistical Power : Conduct a priori power calculations using pilot data to determine sample size. Use mixed-effects models to handle repeated measures and inter-individual variability .

Q. What metabolic pathways are implicated in M3 formation, and how can these be experimentally validated?

- Methodological Answer :

- In Vitro Systems : Incubate Motesanib with human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes (e.g., CYP3A4) to identify phase I metabolism. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme contributions .

- Isotope Tracing : Apply -labeled Motesanib to track carbon flow and identify intermediates via LC-MS or NMR-based isotopomer analysis .

- Computational Modeling : Use tools like MetaCore or KEGG to map potential pathways and validate with knockout cell lines (e.g., CRISPR-Cas9 targeting specific enzymes) .

Advanced Research Questions

Q. How can multi-omics integration resolve conflicting data on M3’s role in tumor microenvironments?

- Methodological Answer :

- Transcriptomics-Metabolomics Integration : Pair RNA-seq data (e.g., differential gene expression in tumor stroma) with spatial metabolomics (e.g., MALDI imaging) to correlate M3 levels with immune cell infiltration or hypoxia markers .

- Network Analysis : Build co-expression networks using tools like WGCNA to identify hub genes (e.g., VEGF receptors) linked to M3 accumulation. Validate with siRNA knockdowns .

- Conflict Resolution : Use orthogonal validation (e.g., immunohistochemistry for protein targets) and meta-analysis of public datasets (e.g., TCGA) to contextualize findings .

Q. What strategies address batch variability in large-scale metabolomics studies of M3?

- Methodological Answer :

- Normalization : Apply QC-based robust spline correction (e.g., using pooled samples analyzed intermittently) or probabilistic quotient normalization (PQN) to mitigate batch effects .

- Quality Control : Include technical replicates and blank samples to monitor instrument drift. Use multivariate statistics (e.g., PCA) to detect outlier batches .

- Data Harmonization : Apply ComBat or surrogate variable analysis (SVA) to adjust for batch covariates in multi-center studies .

Q. How can isotopomer ratio analysis elucidate M3’s contribution to metabolic reprogramming in cancer?

- Methodological Answer :

- Isotope-Labeling Experiments : Treat cells with -glucose or -glutamine and track label incorporation into M3 via LC-HRMS. Use software (e.g., XCMS Isotopic) to quantify isotopologue distributions .

- Flux Analysis : Combine mass isotopomer data with genome-scale metabolic models (GEMs, e.g., Recon3D) to infer flux changes in pathways like glycolysis or TCA cycle .

- Validation : Correlate isotopomer patterns with functional assays (e.g., Seahorse metabolic flux analysis) to confirm bioenergetic impacts .

Q. What nonclinical safety assessments are critical for M3 under ICH M3(R2) guidelines?

- Methodological Answer :

- Toxicokinetics : Conduct repeat-dose toxicity studies in two species (rodent and non-rodent) to assess M3 exposure margins. Compare metabolite profiles across species to ensure human relevance .

- Genotoxicity : Perform Ames tests and micronucleus assays using M3 at concentrations exceeding therapeutic levels. Include in vitro hepatocyte models to evaluate metabolite-driven DNA damage .

- Regulatory Alignment : Pre-submission meetings with agencies (e.g., FDA) are advised to align study designs (e.g., duration, endpoints) with ICH M3(R2) expectations .

Q. How can in silico modeling predict M3-drug interactions in polypharmacy scenarios?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use tools like GastroPlus or Simcyp to simulate M3 accumulation under co-administration with CYP inhibitors/inducers (e.g., rifampicin). Validate with static/dynamic in vitro-in vivo extrapolation (IVIVE) .

- Machine Learning : Train random forest models on DrugBank data to predict M3’s interaction potential with common oncology drugs (e.g., tyrosine kinase inhibitors). Prioritize candidates for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.